molecular formula C8H13NO3 B195809 2-(2-oxopyrrolidin-1-yl)butanoic Acid CAS No. 67118-31-4

2-(2-oxopyrrolidin-1-yl)butanoic Acid

Cat. No. B195809
CAS RN: 67118-31-4
M. Wt: 171.19 g/mol
InChI Key: IODGAONBTQRGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-oxopyrrolidin-1-yl)butanoic Acid” is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid .


Synthesis Analysis

The synthesis of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” involves several steps. The compound has been obtained by direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .


Molecular Structure Analysis

The molecular formula of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6 (8 (11)12)9-5-3-4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-oxopyrrolidin-1-yl)butanoic Acid” are complex and varied. For instance, it has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .


Physical And Chemical Properties Analysis

“2-(2-oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, providing insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications (Liu et al., 2009).

  • Synthesis of Substituted Acetamides : Research has shown a method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides, expanding the range of potential chemical derivatives and applications (Kavina et al., 2017).

  • Development of Nonpeptidic Integrin Inhibitors : This compound has been incorporated into the synthesis of nonpeptidic αvβ6 integrin inhibitors, which show potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Synthesis for Therapeutic Applications : Another study detailed the synthesis of a specific non-peptidic αvβ6 integrin antagonist for treating idiopathic pulmonary fibrosis, underlining the therapeutic potential of this chemical (Anderson et al., 2016).

  • Investigation of Supramolecular Synthons : Research on N-(aryl)-succinamic acids, including derivatives of 2-(2-oxopyrrolidin-1-yl)butanoic Acid, has provided insights into their supramolecular structures and interactions, which are significant for materials science and pharmaceutical applications (PrakashShet et al., 2018).

  • Design of Anticonvulsant Agents : A study explored the synthesis of new hybrid anticonvulsant agents derived from 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid, showing the compound's potential in developing novel pharmaceuticals (Kamiński et al., 2015).

  • Quantum Chemical Investigation : Quantum chemical investigations have been conducted on substituted pyrrolidinones, including 2-(2-oxopyrrolidin-1-yl)butanoic Acid derivatives, to understand their molecular properties, which is vital for their application in various chemical processes (Bouklah et al., 2012).

  • Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related derivative, has been used to demonstrate the optical gating of synthetic ion channels, which has implications in nanotechnology and biotechnology (Ali et al., 2012).

  • Development of Hybrid Molecules with Anticonvulsant Activity : Research focused on synthesizing hybrid molecules from derivatives of 2-(2-oxopyrrolidin-1-yl)butanoic Acid for potential use as anticonvulsants, further emphasizing its pharmaceutical relevance (Kamiński et al., 2016).

Future Directions

The future directions for “2-(2-oxopyrrolidin-1-yl)butanoic Acid” are promising. It has potential applications in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxopyrrolidin-1-yl)butanoic Acid

CAS RN

67118-31-4
Record name Levetiracetam acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The enantioselective synthesis of both the (S)— and (R) enantiomers of 1 were disclosed in the U.S. Pat. No. 4,696,942 and U.S. Pat. No. 4,696,943 by the following processes respectively: a) optical resolution of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, activation of the chiral alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkylhaloformate and subsequent reaction with ammonia; b) cyclizing the chiral S or R amino-butanamide. In the former process, although optical resolution of racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid gave (S) or (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with satisfactory optical purity, this resolution provides less than 50% yield of the desired enantiomer, with the remaining (more than 50%) isomer mixture being discarded as a waste. Also, the amide formation step has to be performed at a very low temperature, normally between −30 to −40° C. to prevent epimerization, which is not convenient for large scale preparation. The latter process presents a drawback with the fact that the required enantiomeric precursors, (S)— and (R)-4-[[1-aminocarbonyl)propyl]amino]butyrate or (S)— and (R)—N-[1-(aminocarbonyl)propyl]4-halobutanamide, for the cyclization are not readily available.
[Compound]
Name
( S )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylhaloformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 3
Reactant of Route 3
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 5
Reactant of Route 5
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 6
Reactant of Route 6
2-(2-oxopyrrolidin-1-yl)butanoic Acid

Citations

For This Compound
27
Citations
YQ Liu, Y Sui, XN Fang, RY Kuang… - … -New Crystal Structures, 2009 - degruyter.com
Crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, C8H13NO3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 2 www.degruyter.com
H Cai, TJ Mangner, O Muzik, MW Wang… - ACS medicinal …, 2014 - ACS Publications
The multistep preparation of 11 C-levetiracetam ( 11 C-LEV) was carried out by a one-pot radiosynthesis with 8.3 ± 1.6% (n = 8) radiochemical yield in 50 ± 5.0 min. Briefly, the …
Number of citations: 46 pubs.acs.org
J Han, H Konno, T Sato, VA Soloshonok… - European Journal of …, 2021 - Elsevier
The role of amino acids (AAs) in modern health industry is well-appreciated. Residues of individual AAs, or their chemical modifications, such as diamines and amino alcohols, are …
Number of citations: 27 www.sciencedirect.com
WG Mallard, NR Andriamaharavo, YA Mirokhin… - Analytical …, 2014 - ACS Publications
An analytical methodology has been developed for extracting recurrent unidentified spectra (RUS) from large GC/MS data sets. Spectra were first extracted from original data files by the …
Number of citations: 9 pubs.acs.org
M Strolin Benedetti, R Whomsley, JM Nicolas… - European journal of …, 2003 - Springer
The absorption, disposition and metabolism of levetiracetam, a new antiepileptic drug, have been investigated after a single oral dose of the 14 C-labelled molecule administered to …
Number of citations: 90 link.springer.com
YVS Kumar, UR Mallu, IVK Viswanath… - Journal of …, 2017 - search.proquest.com
[...] the selected diluent was Water. So finally the above said mobile phase and diluent was selected for analysis.[...] the method is linear for the residual determination of Levetiracetam. …
Number of citations: 2 search.proquest.com
M Strolin Benedetti, R Coupez, R Whomsley… - Xenobiotica, 2004 - Taylor & Francis
1. The pharmacokinetics and metabolism of 14 C-levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog after a single oral dose were investigated. Moreover, the in vitro …
Number of citations: 68 www.tandfonline.com
I Sola, E Aso, D Frattini, I Lopez-Gonzalez… - Journal of medicinal …, 2015 - ACS Publications
We have synthesized a series of heptamethylene-linked levetiracetam–huprine and levetiracetam–(6-chloro)tacrine hybrids to hit amyloid, tau, and cholinergic pathologies as well as β-…
Number of citations: 62 pubs.acs.org
K Chandra Babu, R Buchi Reddy, E Naresh… - Journal of …, 2013 - hindawi.com
We report an asymmetric synthesis of (-)-Levetiracetam (1) in six steps starting from versatile new chiral N-sulfinimine (3). The key step, stereoselective 1,2-addition of ethylmagnesium …
Number of citations: 5 www.hindawi.com
X Zhong, MA Hoque, MD Graaf… - … Process Research & …, 2021 - ACS Publications
An electrochemical flow process has been developed for an alcohol oxidation step in the synthesis of the generic epilepsy drug levetiracetam. A crucial metric in this process is the …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.